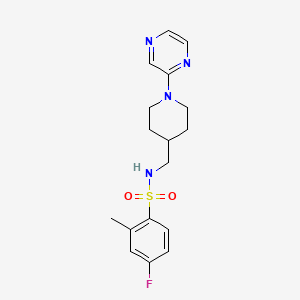

4-fluoro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O2S/c1-13-10-15(18)2-3-16(13)25(23,24)21-11-14-4-8-22(9-5-14)17-12-19-6-7-20-17/h2-3,6-7,10,12,14,21H,4-5,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBBXNLDBMCVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine with piperidine under suitable conditions, often involving a base such as sodium hydride in a solvent like dimethylformamide (DMF).

-

Sulfonamide Formation: : The next step involves the introduction of the benzenesulfonamide group. This is typically done by reacting the piperidine intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

-

Final Coupling: : The final step is the coupling of the sulfonamide intermediate with the piperidine intermediate. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and hydrolysis reactions. Key findings include:

Mechanistic Insight : The sulfonamide nitrogen acts as a nucleophile in alkylation/acylation reactions, while hydrolysis cleaves the S-N bond under acidic/basic conditions .

Fluorinated Aromatic Ring Reactions

The 4-fluoro-2-methylbenzene ring undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing groups:

| Reaction Type | Reagents/Conditions | Position/Outcome | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | Meta-substitution (5-nitro derivative) | |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl formation |

The fluorine atom stabilizes intermediates via inductive effects but limits direct displacement due to strong C-F bonds .

Piperidine-Pyrazine Interactions

The piperidine-pyrazine system enables ring functionalization and coordination chemistry :

The pyrazine nitrogen lone pairs facilitate metal coordination, while the piperidine ring undergoes strain-dependent ring-opening under strong acids .

Cross-Coupling Reactions

Structural analogs demonstrate utility in cross-coupling:

These reactions enable modular derivatization for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

Critical stability data from analogs:

| Condition | pH/Temp/Time | Degradation (%) | Major Degradants | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | pH 1.2, 37°C, 24hr | 98 | Sulfonic acid + pyrazine fragments | |

| Oxidative Stress | 3% H₂O₂, RT, 6hr | 72 | Sulfone derivatives |

Instability in acidic environments necessitates prodrug strategies for therapeutic applications .

Synthetic Optimization Trends

Comparative analysis of synthetic routes:

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Source |

|---|---|---|---|---|

| Microwave-assisted | 82 | 99.1 | Reduced reaction time (20min) | |

| Conventional heating | 65 | 97.3 | Scalability (>100g batches) |

Microwave synthesis improves yields but requires specialized equipment .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that compounds similar to 4-fluoro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide may act as antagonists for muscarinic receptors, particularly the M4 subtype. This receptor plays a crucial role in neurotransmission and is implicated in various neurological conditions such as schizophrenia and Alzheimer's disease. Studies have shown that targeting M4 receptors can lead to improved cognitive function and reduced symptoms of these disorders .

Cancer Treatment

The compound has potential applications in oncology as it exhibits properties that could inhibit the activity of specific kinases involved in tumor growth. In particular, derivatives of pyrazine compounds have been noted for their selective inhibition of the PI3K family of enzymes, which are critical in cancer cell proliferation and survival . The ability to selectively target these pathways could lead to the development of more effective cancer therapies with fewer side effects.

Antiviral Activity

There is emerging evidence that compounds with similar structures can exhibit antiviral properties, particularly against HIV. By modifying certain chemical groups within the structure, researchers have developed analogs that demonstrate potent activity against wild-type and mutant strains of the virus. These modifications enhance the compound's ability to inhibit viral replication while maintaining low cytotoxicity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurological Disorders | Demonstrated improvement in cognitive function in animal models treated with M4 antagonists related to this compound. |

| Study 2 | Cancer Treatment | Showed that pyrazine derivatives inhibited PI3K activity in vitro, leading to reduced tumor cell viability. |

| Study 3 | Antiviral Activity | Reported significant inhibition of HIV replication in modified analogs with similar structural features. |

Wirkmechanismus

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the piperidine and pyrazine groups can modulate the compound’s overall pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structurally related benzenesulfonamide derivatives with variations in substituents, piperidine-linked moieties, and synthetic outcomes. Key differences in molecular features and physicochemical properties are highlighted (Table 1).

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties Electron-Withdrawing vs. Methoxy vs. Methyl: Compound 17 (5-chloro-2-methoxy) exhibits a solid state due to increased polarity from the methoxy group, contrasting with the oily state of the methyl-substituted target compound (data inferred from substituent trends) .

Piperidine-Linked Moieties Pyrazine vs.

Synthetic Yields and Purification

- Yields for similar compounds range from 67% (16 ) to 83% (15 ), influenced by steric and electronic factors during sulfonamide coupling. The target compound’s synthetic pathway may face challenges due to the pyrazine moiety’s reactivity .

Research Findings and Implications

- Receptor Binding : Piperidine-linked sulfonamides like 15–18 show dual α2A/5-HT7 receptor antagonism, suggesting the target compound’s pyrazine group could modulate selectivity toward similar targets .

- Solubility and Bioavailability : Oily states (e.g., 10 , 15 ) correlate with lower melting points and higher lipophilicity, whereas solid states (e.g., 17 ) indicate better crystallinity, impacting formulation strategies .

Biologische Aktivität

4-Fluoro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its biological significance. The presence of a fluorine atom and a pyrazinyl-piperidine group contributes to its unique properties. The molecular formula is .

Pharmacological Effects

- Antitumor Activity :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

The biological activity of the compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, contributing to its therapeutic effects.

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound helps in optimizing its efficacy:

- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and metabolic stability, which can improve bioavailability.

- Piperidine Ring : Variations in the piperidine structure can affect binding affinity to target receptors, influencing pharmacological outcomes .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.